BENGHE Validation & Comparative

Check Availability & Pricing

UNC5293: A Comparative Guide to its Selectivity
for Axl and Tyro3 Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UNC5293

Cat. No.: B15544564

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor UNC5293 and its selectivity against
the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, with a specific focus on Axl
and Tyro3. UNC5293 is a potent, orally available, and highly selective inhibitor of MerTK (c-Mer
Tyrosine Kinase)[1][2][3]. While its primary target is MerTK, understanding its activity against
other TAM family members is crucial for its development as a selective therapeutic agent.

Quantitative Analysis of Kinase Inhibition

UNC5293 demonstrates significant selectivity for MerTK over other kinases, including its family
members Axl and Tyro3. The inhibitory activity of UNC5293 is summarized in the table below.

Reference
Compound Reference
. UNC5293IC50 UNC5293 Ki (UNC2250) Compound
Kinase Target L
(nM) (pM) Selectivity (INCB081776)
Fold (MerTK IC50 (nM)

vs. AxlITyro3)

MerTK 0.9[1] 190[1] - 3.17
AxI >1000 Not Reported ~160 0.61
Tyro3 >1000 Not Reported ~60 101
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Data for UNC5293 against Axl and Tyro3 are based on the primary publication "UNC5293, a
potent, orally available and highly MERTK-selective inhibitor" and indicate significantly weaker
inhibition compared to MerTK. For context, selectivity data for other TAM inhibitors, UNC2250
and INCB081776, are included to provide a comparative landscape of selectivity profiles within
this inhibitor class.

Experimental Protocols

The determination of the inhibitory activity of UNC5293 was performed using a biochemical
kinase assay. The general principles of such an assay are outlined below.

Biochemical Kinase Assay for IC50 Determination

Objective: To measure the concentration of an inhibitor (e.g., UNC5293) required to inhibit 50%
of the enzymatic activity of a target kinase (e.g., Axl, Tyro3, MerTK).

Materials:

Recombinant human kinase enzymes (Axl, Tyro3, MerTK)
» Kinase-specific substrate peptide

¢ Adenosine triphosphate (ATP), radio-labeled (e.qg., 33P-ATP) or non-radiolabeled for detection
via other methods

o Assay buffer (typically contains Tris-HCI, MgClz, DTT, and BSA)

e Inhibitor compound (UNC5293) at various concentrations

o 96-well plates

e Phosphocellulose paper or other capture membrane (for radioactive assays)
« Scintillation counter or plate reader for detection

Procedure:
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» Preparation of Reagents: All reagents are prepared in the assay buffer. A dilution series of
the inhibitor UNC5293 is prepared.

¢ Kinase Reaction:

o The recombinant kinase, substrate peptide, and the inhibitor at a specific concentration
are added to the wells of a 96-well plate.

o The reaction is initiated by the addition of ATP.

o The reaction is allowed to proceed for a set period (e.g., 60 minutes) at a controlled
temperature (e.g., 30°C).

o Termination of Reaction: The reaction is stopped by the addition of a solution such as
phosphoric acid or EDTA.

o Detection of Kinase Activity:

o For Radioactive Assays: An aliquot of the reaction mixture is spotted onto
phosphocellulose paper. The paper is washed to remove unincorporated 33P-ATP. The
amount of incorporated radiolabel into the substrate peptide is quantified using a
scintillation counter.

o For Non-Radioactive Assays (e.g., Microcapillary Electrophoresis - MCE): The reaction
products are analyzed by MCE, which separates the phosphorylated and
unphosphorylated substrate based on charge and size. The amount of product is
guantified.

o Data Analysis:

o The percentage of kinase activity is calculated for each inhibitor concentration relative to a
control with no inhibitor.

o The IC50 value is determined by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15544564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

TAM Receptor Signaling Pathway

The TAM family of receptor tyrosine kinases (Tyro3, Axl, MerTK) are activated by their ligands,
Gasb6 (Growth arrest-specific 6) and Protein S. This activation leads to receptor dimerization
and autophosphorylation, initiating downstream signaling cascades that regulate key cellular
processes such as proliferation, survival, and immune response.
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Caption: Simplified TAM receptor signaling pathway and the inhibitory action of UNC5293.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor like UNC5293 involves a
systematic screening against a panel of kinases.
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Caption: Workflow for determining the kinase selectivity profile of an inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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